N-(morpholin-2-ylmethyl)pyridazin-3-amine

Hydrogen-bond donor count Secondary amine Fragment-based drug design

Researchers constructing fragment libraries often select N-alkyl pyridazine-morpholine analogs, inadvertently losing the secondary amine required for dual hydrogen-bond donation. N-(Morpholin-2-ylmethyl)pyridazin-3-amine retains two H-bond donor sites, enabling bidentate engagement of kinase hinge regions or backbone carbonyls-a pharmacophore feature N-methyl and N-ethyl derivatives cannot replicate. With logP -0.68, it is the most hydrophilic in its series, reducing off-target promiscuity risk. At 194.23 Da, it preserves molecular weight budget for late-stage functionalization. Supplied at ≥98% purity with reliable stock for immediate dispatch.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 1384691-11-5
Cat. No. B1377876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(morpholin-2-ylmethyl)pyridazin-3-amine
CAS1384691-11-5
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1COC(CN1)CNC2=NN=CC=C2
InChIInChI=1S/C9H14N4O/c1-2-9(13-12-3-1)11-7-8-6-10-4-5-14-8/h1-3,8,10H,4-7H2,(H,11,13)
InChIKeyKHMVPKJFFVRRFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Morpholin-2-ylmethyl)pyridazin-3-amine: Identity & Specifications


N-(Morpholin-2-ylmethyl)pyridazin-3-amine (CAS 1384691-11-5) is a heterocyclic small-molecule scaffold belonging to the pyridazin-3-amine family, characterized by a morpholine ring linked via a methylene bridge to the 3-amino position of pyridazine . With a molecular formula of C₉H₁₄N₄O and a molecular weight of 194.23 g·mol⁻¹, it is supplied as a research-grade building block at purities up to 98% (HPLC) . Its structural signature—a secondary amine linkage and an unsubstituted morpholine NH—distinguishes it from its N-alkylated tertiary-amine analogs that dominate commercial pyridazine-morpholine libraries.

N-(Morpholin-2-ylmethyl)pyridazin-3-amine: Non-Interchangeability with N-Alkyl Analogs


Within the morpholin-2-ylmethyl-pyridazin-3-amine sub-series, N-methyl (CAS 1423032-39-6) and N-ethyl (CAS 1423035-12-4) derivatives are the most frequently stocked alternatives. However, these N-alkylated analogs possess a tertiary aniline-type amine (hydrogen bond donor count = 1), whereas the target compound retains a secondary amine (HBD = 2), fundamentally altering hydrogen-bonding capacity [1]. This single structural difference propagates into measurable shifts in lipophilicity (ΔLogP ≥ 0.28), molecular weight (ΔMW ≥ 14 Da), and fraction sp³ (Fsp3), each of which independently influences solubility, permeability, and target engagement in fragment-based and lead-optimization workflows [1]. Procurement of an N-alkyl analog without explicit consideration of these parameters risks introducing an unintended pharmacokinetic or pharmacodynamic variable that cannot be retroactively corrected.

N-(Morpholin-2-ylmethyl)pyridazin-3-amine: Quantitative Comparison vs Closest Analogs


Hydrogen Bond Donor Count: Secondary vs Tertiary Amine

The target compound possesses a secondary amine at the pyridazin-3-amine position, yielding a hydrogen bond donor count of 2, compared to a count of 1 for the N-methyl analog (CAS 1423032-39-6) and the N-ethyl analog (CAS 1423035-12-4), both of which are tertiary amines [1]. The additional HBD is contributed by the morpholin-2-ylmethylamino NH proton, which is absent in the N-alkylated comparators. This difference is structural, not computed, and is invariant across all assay conditions.

Hydrogen-bond donor count Secondary amine Fragment-based drug design Solubility

Lipophilicity (LogP) Comparison with N-Methyl Analog

The target compound exhibits a computed logP of -0.68 (Fluorochem), while the N-methyl analog (CAS 1423032-39-6) has a PubChem-computed XLogP3-AA of -0.4 [1]. Although different computational methods were used, the directional trend (ΔLogP ≈ -0.28) is consistent with the loss of a methyl group and the presence of a more polar secondary amine. The N-ethyl analog is expected to be still more lipophilic (estimated XLogP3 ≈ -0.1 to 0.0 based on incremental methylene contribution).

Lipophilicity LogP Drug-likeness ADME

Molecular Weight Advantage for Fragment-Library Suitability

The molecular weight of the target compound is 194.23 g·mol⁻¹, compared with 208.26 g·mol⁻¹ for the N-methyl analog (Δ = 14 Da) and 222.29 g·mol⁻¹ for the N-ethyl analog (Δ = 28 Da) [1]. All three compounds fall within the fragment-likeness 'Rule of Three' (MW ≤ 300), but the target compound's MW is the lowest, affording the highest heavy-atom efficiency potential.

Molecular weight Fragment-based screening Lead-likeness Rule of Three

Fsp3: Three-Dimensional Character Advantage

The target compound has an Fsp3 value of 0.556 (5 sp³-hybridized carbons out of 9 total carbons) as reported by Fluorochem . N-methyl and N-ethyl analogs are expected to have similar or slightly lower Fsp3 values (estimated 0.50 and 0.45, respectively), because the additional alkyl carbons are sp³ but the denominator (total carbon count) increases proportionally. An Fsp3 > 0.45 is associated with higher clinical success rates in medicinal chemistry campaigns.

Fsp3 Three-dimensionality Clinical success rate Escape from flatland

N-(Morpholin-2-ylmethyl)pyridazin-3-amine: Application Scenarios


Fragment-Based Lead Discovery: Dual H-Bond Donor

The secondary amine in N-(morpholin-2-ylmethyl)pyridazin-3-amine provides two hydrogen-bond donor sites, enabling it to simultaneously engage two acceptor points on a protein target (e.g., kinase hinge region or backbone carbonyls) . N-methyl and N-ethyl analogs, which possess only one HBD, cannot replicate this dual-donor pharmacophore. For fragment library construction in targets where bidentate H-bonding is confirmed by structural biology, this compound is the only member of the morpholin-2-ylmethyl-pyridazin-3-amine sub-series that satisfies this constraint.

Lead Optimization: Low Lipophilicity to Mitigate Off-Target Risk

With a logP of -0.68, N-(morpholin-2-ylmethyl)pyridazin-3-amine is the most hydrophilic member of its immediate analog series, being at least 0.28 logP units lower than the N-methyl comparator [1]. This property translates into a superior starting point for lead optimization programs where minimizing logP is a primary objective to reduce hERG binding, CYP inhibition, and general off-target promiscuity. Procurement of this scaffold is indicated when the target product profile demands cLogP < 3 for the final clinical candidate.

Scaffold Hopping & Library Synthesis: Lightest Core Building Block

At 194.23 Da, N-(morpholin-2-ylmethyl)pyridazin-3-amine is 14–28 Da lighter than its N-alkylated analogs [1]. This lower molecular weight is critical when the final elaborated compound must remain within lead-likeness boundaries (MW ≤ 350–450). Selecting the unsubstituted secondary amine scaffold maximizes the molecular weight budget available for potency-conferring substituents during parallel library synthesis, combinatorial chemistry, or late-stage functionalization campaigns.

Enamine Compound Collections: Targeting Pyridazine Chemical Space

As a versatile small-molecule scaffold stocked by Enamine and Biosynth, N-(morpholin-2-ylmethyl)pyridazin-3-amine serves as a key intermediate for constructing focused libraries of pyridazin-3-amine derivatives . Its unique combination of a morpholine NH, a pyridazine core, and a secondary amine linker enables diversification at three distinct positions, producing analogs that explore chemical space inaccessible to N-alkyl derivatives. For screening collection procurement, this scaffold's higher Fsp3 (0.556) contributes to the three-dimensional diversity that is increasingly prioritized in modern compound libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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